molecular formula C23H20FN5O2 B2601983 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923462-30-0

8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2601983
CAS No.: 923462-30-0
M. Wt: 417.444
InChI Key: VUNKFNZWQSVDII-UHFFFAOYSA-N
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Description

8-(2,5-Dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes both dimethylphenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include:

  • Dimethylformamide (DMF)
  • Potassium carbonate (K2CO3)
  • Palladium catalysts

The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-(2,5-Dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

  • Oxidation : This reaction can introduce additional functional groups or modify existing ones.
  • Reduction : Used to alter the oxidation state of the compound, often to increase its reactivity.
  • Substitution : Both nucleophilic and electrophilic substitution reactions are possible, allowing for the introduction of different substituents.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
  • Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
  • Substitution reagents : Halogens (Cl2, Br2), alkyl halides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

8-(2,5-Dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
  • Medicine : Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
  • Industry : Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 8-(2,5-Dimethylphenyl)-7-phenyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(4-Fluorophenyl)-7-(2,5-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-13-5-6-14(2)17(11-13)29-18(15-7-9-16(24)10-8-15)12-28-19-20(25-22(28)29)26(3)23(31)27(4)21(19)30/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNKFNZWQSVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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